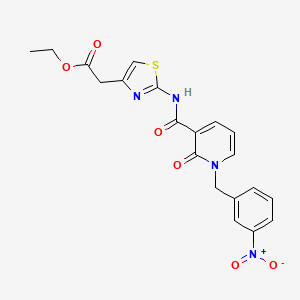
Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H18N4O6S and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Dihydropyridine : Known for its role in calcium channel blockers.
- Thiazole : Often associated with antimicrobial and anticancer properties.
- Nitrobenzyl : A moiety that can influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity :
-
Anticancer Properties :
- The incorporation of a nitro group in benzyl derivatives has been linked to enhanced anticancer activity. Studies demonstrate that similar compounds induce apoptosis in cancer cells through the activation of caspases . Specifically, compounds derived from thiazole and dihydropyridine structures have shown promise in inhibiting cell proliferation in various cancer lines.
- Neuroprotective Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cellular signaling pathways, such as AChE and monoamine oxidase (MAO), thereby influencing neurotransmitter levels .
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Study :
- Neuroprotective Study :
Data Tables
科学研究应用
Antimicrobial Activity
Research has indicated that compounds similar to ethyl 2-(2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate exhibit significant antimicrobial properties. The thiazole and pyridine moieties are known for their biological activity, making this compound a potential candidate for developing new antimicrobial agents.
Case Study:
A study demonstrated that derivatives of thiazole and pyridine showed effective inhibition against various bacterial strains. This compound could be synthesized and tested for similar efficacy against resistant bacterial strains .
Anticancer Properties
The structure of the compound suggests potential anticancer activity due to the presence of the nitrobenzyl group, which has been associated with cytotoxic effects in cancer cells.
Research Findings:
In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. The mechanism involves the disruption of cellular processes through the modulation of signaling pathways that govern cell growth and survival .
Synthesis of Functional Materials
This compound can be utilized in the synthesis of advanced materials due to its unique chemical structure.
Example Application:
The compound can serve as a precursor for synthesizing polymers or nanomaterials with specific electronic or photonic properties. Its thiazole and pyridine components can enhance the conductivity or light absorption characteristics of the resulting materials .
Structural Analysis and Crystallography
属性
IUPAC Name |
ethyl 2-[2-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-2-30-17(25)10-14-12-31-20(21-14)22-18(26)16-7-4-8-23(19(16)27)11-13-5-3-6-15(9-13)24(28)29/h3-9,12H,2,10-11H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZYRPBHJNTJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













